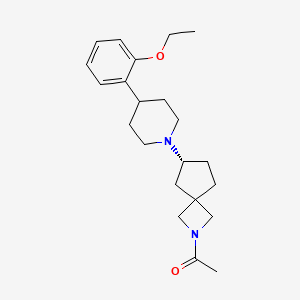
M1/M4 muscarinic agonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M1/M4 muscarinic agonist 2 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system, particularly in cognitive processes and modulation of neurotransmitter release. The compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 2 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to enhance reaction rates and selectivity.
Catalysts and solvents: Selecting appropriate catalysts and solvents to improve efficiency and reduce environmental impact.
Purification techniques: Implementing large-scale purification methods such as continuous chromatography and crystallization.
化学反応の分析
Types of Reactions
M1/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
M1/M4 muscarinic agonist 2 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of muscarinic receptors and to develop new therapeutic agents.
Biology: It is employed in research on neurotransmitter systems and their role in cognitive functions and neurological disorders.
Medicine: The compound is being investigated for its potential to treat conditions such as Alzheimer’s disease, schizophrenia, and other cognitive impairments.
Industry: This compound is used in the development of new drugs and in the study of receptor pharmacology
作用機序
M1/M4 muscarinic agonist 2 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of M1 receptors primarily involves the phosphoinositide pathway, leading to increased intracellular calcium levels. M4 receptor activation, on the other hand, inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate levels. These pathways modulate neurotransmitter release and neuronal excitability, contributing to the compound’s therapeutic effects .
類似化合物との比較
M1/M4 muscarinic agonist 2 is unique in its selectivity for the M1 and M4 receptor subtypes. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in research on cognitive disorders.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.
Compared to these compounds, this compound offers improved selectivity and potency, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C22H32N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |
InChIキー |
OXGXBTFDNVXKPX-LJQANCHMSA-N |
異性体SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |
正規SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















